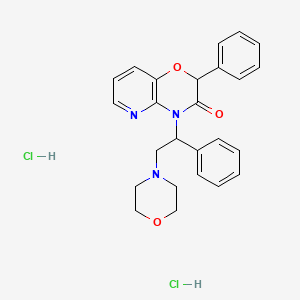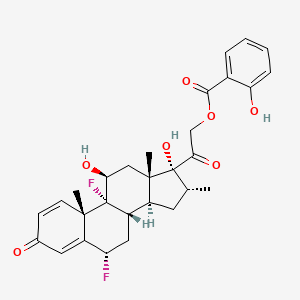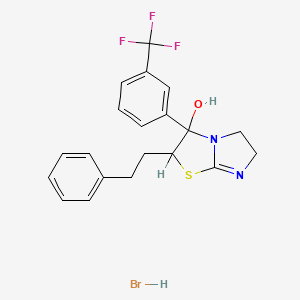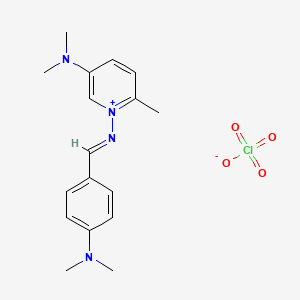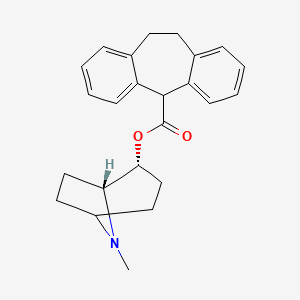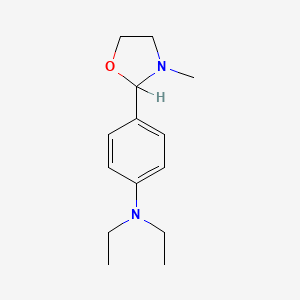
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine is an organic compound that belongs to the class of oxazolidines It is characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a methyloxazolidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Diethylamino)phenyl)-3-methyloxazolidine typically involves the reaction of p-(diethylamino)benzaldehyde with an appropriate amine and a carbonyl compound under controlled conditions. One common method is the condensation reaction between p-(diethylamino)benzaldehyde and 3-methyl-2-oxazolidinone in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the oxazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-efficiency catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the phenyl ring.
科学的研究の応用
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be utilized in the production of polymers, coatings, and other advanced materials.
作用機序
The mechanism of action of 2-(p-(Diethylamino)phenyl)-3-methyloxazolidine involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the oxazolidine ring may engage in covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other biological macromolecules, leading to various physiological effects.
類似化合物との比較
Similar Compounds
Phenethylamine: A simple amine with a similar phenyl group but lacking the oxazolidine ring.
Oxazolidinones: Compounds with a similar oxazolidine ring but different substituents on the phenyl group.
Diethylamino derivatives: Compounds with a diethylamino group attached to different aromatic or aliphatic backbones.
Uniqueness
2-(p-(Diethylamino)phenyl)-3-methyloxazolidine is unique due to the combination of its diethylamino group and oxazolidine ring, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
83522-08-1 |
|---|---|
分子式 |
C14H22N2O |
分子量 |
234.34 g/mol |
IUPAC名 |
N,N-diethyl-4-(3-methyl-1,3-oxazolidin-2-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-4-16(5-2)13-8-6-12(7-9-13)14-15(3)10-11-17-14/h6-9,14H,4-5,10-11H2,1-3H3 |
InChIキー |
AQOXWLOCBVYCQI-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=CC=C(C=C1)C2N(CCO2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



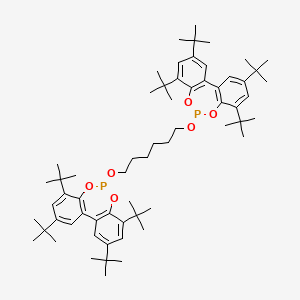

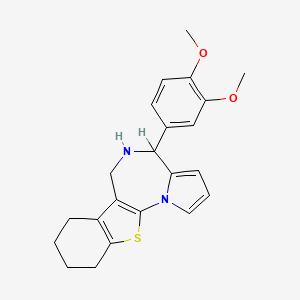
![[4-[4-(Diethylamino)benzhydrylidene]cyclohexa-2,5-dien-1-ylidene]diethylammonium lactate](/img/structure/B12709540.png)

